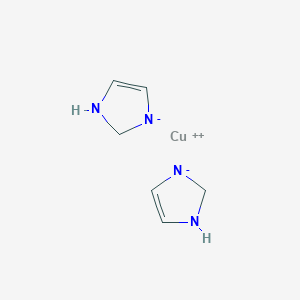
ZincDibenzylDithiocarbamate(Zbdc)(Ztc)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc Dibenzyl Dithiocarbamate is a chemical compound with the molecular formula C30H32N2S4Zn. It is a white to off-white powder that is moderately soluble in organic solvents like benzene and ethylene dichloride but insoluble in water . This compound is primarily used as an accelerator in the vulcanization of rubber and as an analytical tool in the detection of copper in plant and biological tissues .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Zinc Dibenzyl Dithiocarbamate typically involves the reaction of dibenzylamine with carbon disulfide in the presence of a zinc salt. The process can be summarized as follows:
Formation of Zinc Salt Complex: Zinc salts are added in an aqueous solution to dibenzylamine, forming a zinc salt complex of the amine.
Reaction with Carbon Disulfide: Carbon disulfide is introduced into the aqueous suspension of the zinc salt complex, followed by the addition of sodium hydroxide solution with stirring.
Industrial Production Methods: Industrial production of Zinc Dibenzyl Dithiocarbamate follows similar synthetic routes but on a larger scale, ensuring high purity and homogeneous particle size distribution .
Types of Reactions:
Oxidation: Zinc Dibenzyl Dithiocarbamate can undergo oxidation reactions, forming disulfides and other oxidized products.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates
科学研究应用
Zinc Dibenzyl Dithiocarbamate has a wide range of applications in scientific research:
Biology: Employed as an analytical tool for detecting copper in plant and biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用机制
The mechanism of action of Zinc Dibenzyl Dithiocarbamate primarily involves its role as a catalyst. It accelerates chemical reactions by forming stable complexes with reactants, thereby lowering the activation energy required for the reaction to proceed. In the case of rubber vulcanization, it facilitates the formation of cross-links between polymer chains, resulting in enhanced mechanical properties .
相似化合物的比较
Zinc Dimethyldithiocarbamate (Ziram): Used as a fungicide and in rubber vulcanization.
Zinc Diethyldithiocarbamate: Employed as a catalyst in polymerization reactions and in the synthesis of polyurethanes.
Comparison:
Zinc Dibenzyl Dithiocarbamate vs. Zinc Dimethyldithiocarbamate: While both compounds are used in rubber vulcanization, Zinc Dibenzyl Dithiocarbamate is more commonly used as an analytical tool in biological applications.
Zinc Dibenzyl Dithiocarbamate vs. Zinc Diethyldithiocarbamate: Zinc Dibenzyl Dithiocarbamate shows exceptional catalytic performance in polymerization reactions, forming high molecular weight polyurethanes with low cytotoxicity.
Zinc Dibenzyl Dithiocarbamate stands out due to its versatility in both industrial and scientific applications, making it a valuable compound in various fields.
属性
CAS 编号 |
14727-36-4 |
|---|---|
分子式 |
C21H21AlO9S3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal](/img/structure/B1172457.png)

